Nickel boride (Ni3B)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

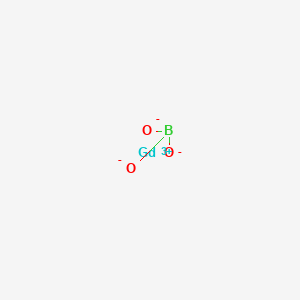

Nickel boride (Ni3B) is an inorganic compound with the general formula NixBy . It is a hard solid with the cementite crystal structure . It was originally used as a catalyst for various reactions in a hydrogen atmosphere .

Synthesis Analysis

Ni3B can be synthesized using high-energy ball milling of nickel and boron powder mixtures . The milling duration influences the phase composition of the products of thermal explosion . A synthesis route of a single-phase Ni3B powder has advantages of short processing time and low-energy consumption .Molecular Structure Analysis

Experimental results and theoretical calculations confirm electron transfer from Ni3B to Ni at the Ni3B/Ni interface, resulting in inter-regulated d-band centers of these two components .Chemical Reactions Analysis

Nickel boride catalysts are typically prepared by reacting a salt of nickel with sodium borohydride . The product precipitates as a fine, black granular powder . The catalytic activity of P-1 is enhanced by adding small amounts of salts of other metals .Physical And Chemical Properties Analysis

Ni3B is a hard solid with the cementite crystal structure . During plasma-spraying, a multiphase structure composed of an amorphous matrix and crystalline Ni, Ni2B, and Ni3B phases forms in an Ni3B alloy .Scientific Research Applications

Electrocatalysis and Fuel Cells : Ni3B has been identified as an effective catalyst for methanol oxidation in alkaline media, making it a promising candidate for alkaline direct methanol fuel cells (DMFCs) (Li et al., 2019).

Hydrolysis Reactions : The catalytic activity of Ni3B has been investigated in the hydrolysis of sodium borohydride, revealing insights into reaction kinetics and mechanisms, potentially useful for hydrogen generation technologies (Wu et al., 2014).

Biotechnology and Material Science : Phage peptide display libraries have been used to select peptides that bind specifically to Ni3B nanoparticles, which could lead to the development of new synthetic strategies for nanostructured and composite materials (Ploss et al., 2014).

Material Synthesis : Ni3B has been synthesized via low-temperature solution synthesis, with applications in material science and magnetic properties research (Hofmann et al., 2015).

Wear Resistance : Ni3B has been studied for its influence on wear resistance in nickel-based alloys, indicating its potential for enhancing the durability of materials in various industrial applications (Diabb et al., 2009).

Safety and Biocompatibility : The safety and biocompatibility of Ni3B nanoparticles have been assessed in the context of human pulmonary alveolar cells, providing valuable information for its use in industrial applications (Türkez et al., 2020).

Photocatalysis : Ni3B has been used as a cocatalyst for photocatalytic hydrogen production, demonstrating enhanced photocatalytic activity in certain configurations (Lu et al., 2018).

Coatings and Surface Treatments : The application of Ni3B in coatings, particularly for enhancing surface properties of materials like stainless steel, has been explored, showing improved microhardness and wear resistance (Sharma & Majumdar, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Intermetallic borides, including Ni3B, have rich bonding schemes, and huge compositional and structural diversity . They provide great opportunities for the development of advanced catalysts with superior activity and stability . The remaining challenges and future developments of boride synthesis and catalytic applications are proposed .

properties

InChI |

InChI=1S/B.3Ni |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFBXOYEDDRLIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

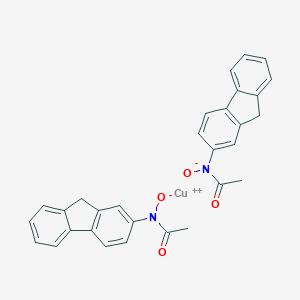

[B].[Ni].[Ni].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel boride (Ni3B) | |

CAS RN |

12007-02-2 |

Source

|

| Record name | Nickel boride (Ni3B) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel boride (Ni3B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trinickel boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)